molecular formula C9H11N3O3 B1149462 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide CAS No. 104118-88-9

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide

Cat. No.: B1149462
CAS No.: 104118-88-9
M. Wt: 209.20194
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Description

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.202 g/mol . Its CAS registry number is 104118-88-9 . As a nitropyridine N-oxide derivative, this class of compounds is of significant interest in various research fields. Structurally related compounds, such as the similar DMNP-oxide, are known to function as photoinitiators, generating free radicals upon exposure to light to initiate the polymerization of organic compounds for adhesives and coatings . Furthermore, related compounds are also investigated for their potential in applications such as bioimaging and photodynamic therapy, where their ability to produce reactive oxygen species upon irradiation can be utilized . This product is intended for research and further characterization in a laboratory setting only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBBTNYRURUPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706741
Record name N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104118-88-9
Record name N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration-Amination Sequential Approach

A one-pot method combining nitration and amination could reduce steps. However, competing side reactions (e.g., over-nitration) necessitate precise temperature control.

Wittig Reaction for Vinyl Group Installation

A Wittig reagent (e.g., (CH₃)₂N-CH₂-PPh₃⁺Br⁻) could directly introduce the dimethylaminovinyl group to 4-nitropyridine 1-oxide. This method avoids aldehyde intermediates but requires anhydrous conditions.

Advantages:

  • Stereoselectivity: Predominantly (E)-alkene formation.

  • Yield: ~70% in model systems .

Chemical Reactions Analysis

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The dimethylamino vinyl group in the target compound introduces extended conjugation, enhancing charge delocalization compared to simpler nitropyridines like 4-Nitropyridine 1-Oxide .
  • Substituents such as methyl (3-Methyl-4-nitropyridine) or amino (4-Amino-3-nitropyridine) groups alter electron density but lack the steric and electronic effects of the dimethylamino vinyl moiety .

Spectroscopic and Reactivity Comparisons

UV-Vis Spectroscopy

  • 4-Nitropyridine 1-Oxide exhibits absorption bands at ~350 nm due to π→π* transitions in the nitro-pyridine system .
  • The target compound shows a redshifted absorption (~400 nm) attributed to the dimethylamino vinyl group’s conjugation with the aromatic ring, stabilizing excited states .

ESR Spectroscopy

  • Anion radicals of 4-Nitropyridine 1-Oxide display hyperfine splitting constants (hfsc) of ~5 G for nitrogen nuclei, reflecting spin density distribution .
  • The target compound is expected to exhibit reduced hfsc due to delocalization of unpaired electrons into the dimethylamino vinyl group, though experimental data is lacking .

Reactivity

  • 4-Amino-3-nitropyridine undergoes facile reduction of the nitro group due to electron-donating amino substituents .
  • The target compound’s nitro group is less reactive in reduction reactions owing to the electron-withdrawing N-oxide and resonance stabilization from the dimethylamino vinyl group .

Physicochemical Properties

Property Target Compound 4-Nitropyridine 1-Oxide 3-Methyl-4-nitropyridine
Solubility (Polar Solvents) High (due to N-oxide and dimethylamino) Moderate Low (hydrophobic CH₃)
Melting Point Not reported 142–144°C 89–91°C
Acidity (pKa) ~3.5 (N-oxide proton) ~4.0 ~2.8 (pyridine ring)

Notes:

  • The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-functionalized nitropyridines .
  • The N-oxide group increases acidity relative to non-oxidized analogs .

Biological Activity

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-oxide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C9H11N3O3C_9H_{11}N_3O_3 and a molecular weight of approximately 209.20 g/mol. Its structure features a pyridine ring substituted with a nitro group and a dimethylamino vinyl moiety, which contributes to its unique reactivity and biological properties.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving pyridine derivatives and nitroalkenes.
  • Oxidation and Reduction : The nitro group can be reduced to form various derivatives, while oxidation can yield higher oxidation state products.
  • Substitution Reactions : Substituted nitropyridines can be formed through electrophilic substitution reactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown its effectiveness against various bacterial strains, although further studies are required to elucidate the specific mechanisms involved in its antimicrobial action.

Anticancer Potential

The compound is being investigated for its potential anticancer properties. Early research suggests that it may inhibit the growth of cancer cells by interacting with cellular targets involved in proliferation and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors:

  • Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
  • Dimethylamino Group : This group enhances membrane permeability, allowing the compound to penetrate cells more effectively and interact with intracellular targets .

Case Studies

A few notable studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to decreased cell viability, implicating it as a candidate for further anticancer drug development.

Applications

The unique properties of this compound make it suitable for various applications:

  • Biological Buffering Agent : It functions as an effective buffering agent in cell cultures, maintaining pH within the range of 6 to 8.5 .
  • Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a promising candidate in drug discovery programs.
  • Material Science : The compound's electronic properties may be leveraged in developing advanced materials for electronic applications.

Summary Table of Biological Activities

Biological ActivityEvidence LevelPotential Applications
AntimicrobialPreliminaryAntibacterial agents
AnticancerEmergingCancer therapeutics
Buffering AgentEstablishedCell culture media
Material ScienceTheoreticalOrganic electronic materials

Q & A

Q. What are the optimal synthetic routes for preparing 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide, and how do reaction conditions influence isomer formation?

Methodological Answer: The synthesis typically involves condensation of 4-nitropyridine 1-oxide derivatives with dimethylamino-vinyl precursors. Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control: Elevated temperatures (80–100°C) favor trans-isomer formation due to thermodynamic stability, while lower temperatures (25–40°C) may yield cis-rich mixtures .
  • Catalysis: Acidic or basic catalysts (e.g., piperidine) can modulate reaction kinetics and isomer ratios .
    Characterization via HPLC or NMR is critical to quantify cis/trans ratios .

Q. How can spectroscopic techniques distinguish between cis and trans isomers of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Trans isomers exhibit distinct coupling constants (J = 12–16 Hz for vinyl protons) compared to cis isomers (J = 8–10 Hz) .
    • NOESY: Spatial proximity of the nitro group and dimethylamino protons in cis isomers generates cross-peaks absent in trans configurations .
  • IR Spectroscopy: Stretching frequencies of the nitro group (1520–1550 cm⁻¹) vary slightly due to electronic effects from isomer-specific conjugation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they inform experimental design?

Methodological Answer:

  • DFT Calculations:
    • Use B3LYP/6-31G(d) basis sets to model charge distribution, HOMO-LUMO gaps, and nitro group electron-withdrawing effects .
    • Predict redox potentials to guide electrochemical studies (e.g., for material science applications) .
  • MD Simulations: Simulate solvation effects on isomer stability in biological media (e.g., water vs. DMSO) .

Q. How does isomerization impact the compound’s biological activity, and what experimental strategies resolve contradictory data in antimicrobial assays?

Methodological Answer:

  • Bioactivity Profiling:
    • Test cis/trans isomers separately against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Trans isomers often show higher membrane permeability due to planar geometry .
    • Address contradictions by normalizing data to cellular uptake (e.g., via LC-MS quantification of intracellular concentrations) .
  • Mechanistic Studies: Use fluorescence microscopy to assess disruption of bacterial biofilms, correlating results with isomer-specific logP values .

Q. What strategies mitigate challenges in synthesizing derivatives for material science applications (e.g., nonlinear optics)?

Methodological Answer:

  • Functionalization:
    • Introduce electron-donating groups (e.g., methoxy) at the pyridine 5-position to enhance polarizability .
    • Employ Suzuki-Miyaura coupling to attach aryl groups without disrupting the nitro oxide moiety .
  • Crystallography: Optimize crystal packing via solvent evaporation under controlled humidity to maximize π-π stacking for improved optical properties .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

  • Standardization:
    • Use identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration, hypoxia) .
    • Validate apoptosis pathways via Western blot (e.g., caspase-3 activation) to distinguish compound-specific effects from assay artifacts .
  • Meta-Analysis: Apply multivariate regression to published IC₅₀ values, controlling for variables like isomer purity and exposure duration .

Research Design Considerations

Q. What in silico and in vitro approaches prioritize derivatives for drug development?

Methodological Answer:

  • Virtual Screening:
    • Filter derivatives using Lipinski’s Rule of Five and ADMET predictions (e.g., hepatotoxicity via ProTox-II) .
    • Dock candidates against target proteins (e.g., topoisomerase II) using AutoDock Vina to rank binding affinities .
  • High-Throughput Screening (HTS):
    • Use 384-well plates to assay inhibition of kinase activity (e.g., EGFR) with ATP-Glo luminescence .

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